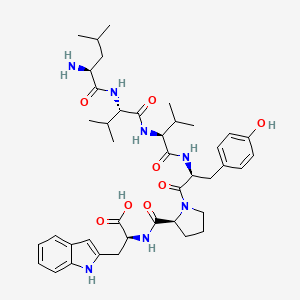Myelopeptide-2 (MP-2)
CAS No.:
Cat. No.: VC20736617
Molecular Formula: C41H57N7O8
Molecular Weight: 775.93
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C41H57N7O8 |
|---|---|
| Molecular Weight | 775.93 |
Introduction
Chemical Properties of Myelopeptide-2
Physical and Chemical Characteristics
MP-2 presents as a solid compound with specific physicochemical properties that influence its biological activity and pharmaceutical applications . The peptide demonstrates excellent solubility in dimethyl sulfoxide (DMSO) at concentrations of ≥77.5 mg/mL and in ethanol at ≥44.8 mg/mL, while remaining insoluble in water . For optimal storage stability, MP-2 should be kept at -20°C, protected from moisture . These physical properties are important considerations for both research applications and potential therapeutic development.
Molecular Structure and Formula
MP-2 has a molecular weight of 775.93 Da and a molecular formula of C41H57N7O8 . The canonical SMILES notation for MP-2 is NC@@HC(NC@@HC(NC@@HC(NC@@HC(N2C@@HC(NC@@HC(O)=O)=O)=O)=O)=O)=O, representing its complete chemical structure . This detailed structural information is essential for understanding MP-2's mechanisms of action and for creating synthetic versions for research and clinical applications.
Biological Functions
Immunoregulatory Activities
MP-2 demonstrates significant immunoregulatory properties that make it a compound of interest for therapeutic applications . Research has established that MP-2 plays a role in maintaining immune homeostasis through various mechanisms . One of its primary immunoregulatory functions is the partial reduction of the inhibitory effect of T suppressors in immune lymph node cell cultures . This activity suggests MP-2 can modulate immune responses by influencing the balance between activating and suppressing signals in the immune system.
Effects on T Lymphocytes
A key biological activity of MP-2 is its ability to restore the mitogen responsiveness of human T lymphocytes . Studies have shown that MP-2 can recover interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes that have been depressed by tumor products or viral agents . The recovery effect of MP-2 is connected with its influence on the expression of CD3 and CD4 antigens on T lymphocytes . These molecular changes enhance T cell functionality, potentially improving immune responses against pathogens and tumor cells.
Counteraction of HL-60 Leukemia Cell-Mediated Inhibition
MP-2 has demonstrated the ability to counteract immunosuppressive effects produced by HL-60 leukemia cells . The HL-60 cell line is a promyelocytic cell line that can differentiate into neutrophils or macrophages under various conditions, making it a valuable model for studying leukemia and immune interactions . MP-2 can specifically restore the mitogen responsiveness of human T lymphocytes that have been inhibited by conditioned medium from HL-60 leukemia cells . This finding suggests potential applications for MP-2 in addressing immune suppression associated with certain leukemias and other cancers.
| Research Area | Objectives |
|---|---|
| Mechanistic Studies | Elucidate molecular interactions and signaling pathways |
| Preclinical Disease Models | Assess efficacy in additional cancer and viral infection models |
| Delivery Optimization | Develop formulations to address solubility challenges |
| Comparative Studies | Compare with existing immunomodulatory therapies |
| Safety Profiling | Comprehensive assessment of pharmacokinetics and toxicity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume